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Abstract

Prunetrin, a naturally occurring O-methylated isoflavone glycoside, has garnered significant
interest within the scientific community for its potential therapeutic applications. This technical
guide provides a comprehensive overview of the chemical structure and physicochemical
properties of prunetrin. It includes detailed information on its chemical identifiers, and a
summary of its biological activities, with a focus on the underlying signaling pathways. This
document is intended to serve as a valuable resource for researchers and professionals
involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

Prunetrin, also known as Prunetin-4'-O-glucoside or Trifoside, is systematically named 5-
hydroxy-7-methoxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-
ylJoxyphenyllchromen-4-one[1][2][3]. Its chemical structure consists of a prunetin aglycone (5-
hydroxy-7-methoxy-3-(4-hydroxyphenyl)chromen-4-one) linked to a (3-D-glucopyranosyl moiety
at the 4'-position of the phenyl group.

Table 1: Chemical Identifiers for Prunetrin
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Identifier Value Reference

5-hydroxy-7-methoxy-3-[4-
[(2S,3R,4S,5S,6R)-3,4,5-

IUPAC Name trihydroxy-6- [1112][3]
(hydroxymethyl)oxan-2-

ylJoxyphenyllchromen-4-one

Prunetin-4'-O-glucoside,
Synonyms - ] ) [1112]
Trifoside, Prunitroside

CAS Number 154-36-9 [11[2]
Molecular Formula C22H22010 [1112]
Molecular Weight 446.40 g/mol [2]
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Physicochemical Properties

A comprehensive understanding of the physicochemical properties of prunetrin is essential for
its application in research and drug development.

Table 2: Physicochemical Properties of Prunetrin
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Property Value Reference
Physical State Solid [2]
Melting Point 181 °C [2]

Soluble in DMSO (25 mg/mL
with sonication). Formulations

for in vivo studies have been

Solubility )
prepared in DMSO, PEG300,
Tween-80, and saline, as well
as in DMSO and corn oil.
) Data not available in searched
pKa (Predicted)
resources.
XLogP3-AA 1.2 [2]
Hydrogen Bond Donor Count 5 [2]
Hydrogen Bond Acceptor
ydrog p 10 2]

Count

Spectroscopic Data

Detailed experimental spectroscopic data for prunetrin is not readily available in the searched
resources. The following table provides predicted data and general characteristics based on its
chemical structure.

Table 3: Spectroscopic Data for Prunetrin
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Technique Predicted/Expected Data

Expected signals would include aromatic
1H-NMR protons, a methoxy group singlet, and complex

signals for the glucose moiety.

Expected signals would correspond to the
13C-NMR carbons of the isoflavone core and the glucose

unit.

IR Spectroscopy

Expected characteristic peaks for hydroxyl (-
OH), carbonyl (C=0), aromatic (C=C), and ether
(C-0) functional groups.

UV-Vis Spectroscopy

As a flavonoid, prunetrin is expected to exhibit
two major absorption bands in the UV-Vis
spectrum, typically Band | (300-400 nm) and
Band Il (240-280 nm).

Mass Spectrometry

The monoisotopic mass is 446.12129689 Da.
Predicted adducts include [M+H]* (m/z
447.12858) and [M-H]~ (m/z 445.11402).

Biological Activities and Signaling Pathways

Prunetrin has demonstrated significant potential as a therapeutic agent, primarily through its

anti-inflammatory and anticancer activities.

Anticancer Activity

Prunetrin has been shown to induce cell cycle arrest and apoptosis in hepatocellular

carcinoma cells. Its mechanism of action involves the modulation of several key signaling

pathways.

o Akt/mTOR Pathway: Prunetrin inhibits the Akt/mTOR signaling pathway, which is crucial for

cell survival and proliferation.

« MAPK Pathway: Prunetrin activates the p38 MAPK pathway while having minimal effect on

JNK and ERK, leading to the induction of apoptosis.
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e Intrinsic Apoptosis Pathway: Prunetrin promotes apoptosis through the intrinsic

(mitochondrial) pathway, characterized by the upregulation of pro-apoptotic proteins like Bak

and cleaved caspase-9, and the downregulation of the anti-apoptotic protein Bcl-xL.
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Prunetrin's anticancer signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of prunetrin are primarily mediated through the inhibition of the

NF-kB signaling pathway.

» NF-kB Pathway: Prunetrin suppresses the activation of NF-kB, a key transcription factor

that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and

COX-2. This leads to a reduction in the production of inflammatory mediators like nitric oxide
(NO) and prostaglandin E2 (PGE-2).
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Prunetrin's anti-inflammatory mechanism.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of prunetrin can be adapted from
standard methodologies. Below are generalized workflows for assessing its anticancer and
anti-inflammatory effects.

Workflow for Anticancer Activity Assessment (MTT
Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and

cytotoxicity.

Measure absorbance at ~570 nm

Incubate for 24-72 hours }—» Add MTT reagent }—D{ Incubate to allow formazan formation }—» Solubilize formazan crystals }—»

Treat cells with various
concentrations of Prunetrin

Seed cancer cells
(.9., HepG2) in a 96-well plate
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General workflow for an MTT assay.

Workflow for Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to
analyze the effect of prunetrin on the expression of proteins involved in signaling pathways.

Treat cells (e.g., HepG2)
with Prunetrin and lyse

:

Quantify protein concentration

:

Separate proteins by SDS-PAGE

:

Transfer proteins to a membrane

:

Block membrane and incubate
with primary antibody

:

Incubate with secondary antibody

:

Detect protein bands
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General workflow for Western blotting.

Conclusion

Prunetrin is a promising natural compound with well-documented anti-inflammatory and
anticancer properties. This guide provides a consolidated resource of its chemical structure,
physicochemical characteristics, and biological activities. While there is a need for more
comprehensive experimental data, particularly in the area of spectroscopy, the existing
information strongly supports further investigation of prunetrin as a potential therapeutic agent.
The detailed understanding of its mechanisms of action, particularly its modulation of the
Akt/mTOR, MAPK, and NF-kB signaling pathways, provides a solid foundation for future drug
development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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